molecular formula C12H8F3N3OS B11776856 6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole

6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole

Cat. No.: B11776856
M. Wt: 299.27 g/mol
InChI Key: RWKRESQTVFAODW-UHFFFAOYSA-N
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Description

6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that features a thiazole ring fused with a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole typically involves the reaction of 3-mercapto-1,2,4-triazole with trifluoromethyl-β-diketones in the presence of an oxidizing agent such as N-bromosuccinimide (NBS). The reaction proceeds through a one-pot cascade mechanism, leading to the formation of the desired thiazolo[3,2-B][1,2,4]triazole structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets. For instance, it can bind to the minor groove of DNA, stabilizing the DNA structure and inhibiting the activity of certain enzymes. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the DNA .

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-2-(4-methylphenyl)thiazolo[3,2-B][1,2,4]triazole
  • 1-Trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles

Uniqueness

6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This makes it a valuable compound for both research and potential therapeutic applications .

Properties

Molecular Formula

C12H8F3N3OS

Molecular Weight

299.27 g/mol

IUPAC Name

6-methyl-5-[2-(trifluoromethoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C12H8F3N3OS/c1-7-10(20-11-16-6-17-18(7)11)8-4-2-3-5-9(8)19-12(13,14)15/h2-6H,1H3

InChI Key

RWKRESQTVFAODW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC=CC=C3OC(F)(F)F

Origin of Product

United States

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